REACTION_CXSMILES
|
[Cl-].[NH4+].[CH3:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]>>[CH3:3][CH:4]=[CH:5][CH2:6][CH2:7][CH2:8][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7] |f:0.1|
|
Name
|
|
Quantity
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50 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added to the reaction solution
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
By distilling off the solvent
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |